molecular formula C15H14F3N B15288378 alpha-Phenyl-m-trifluoromethylphenethylamine CAS No. 73758-34-6

alpha-Phenyl-m-trifluoromethylphenethylamine

Cat. No.: B15288378
CAS No.: 73758-34-6
M. Wt: 265.27 g/mol
InChI Key: HEGMAOBTPAUJNC-UHFFFAOYSA-N
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Description

α-Phenyl-m-trifluoromethylphenethylamine is a synthetic phenethylamine derivative characterized by a phenyl group substituted at the α-carbon (adjacent to the amine group) and a meta-trifluoromethyl (-CF₃) group on the benzene ring. Its structure can be represented as C₆H₅-CH₂-C(Ph)(NH₂)-C₆H₄-CF₃ (where Ph = phenyl). The electron-withdrawing -CF₃ group at the meta position enhances lipophilicity and may influence binding affinity to biological targets, such as neurotransmitter transporters or receptors .

Properties

CAS No.

73758-34-6

Molecular Formula

C15H14F3N

Molecular Weight

265.27 g/mol

IUPAC Name

1-phenyl-2-[3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C15H14F3N/c16-15(17,18)13-8-4-5-11(9-13)10-14(19)12-6-2-1-3-7-12/h1-9,14H,10,19H2

InChI Key

HEGMAOBTPAUJNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC(=CC=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Phenyl-m-trifluoromethylphenethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of benzaldehyde with trifluoromethylphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Alpha-Phenyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

Alpha-Phenyl-m-trifluoromethylphenethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Phenyl-m-trifluoromethylphenethylamine involves its interaction with various molecular targets. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission, affecting mood, cognition, and other central nervous system functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenethylamine derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of α-phenyl-m-trifluoromethylphenethylamine and its analogs:

Structural and Physicochemical Properties
Compound Name Molecular Formula Key Substituents Computed logP* Molecular Weight
α-Phenyl-m-trifluoromethylphenethylamine C₁₅H₁₄F₃N α-phenyl, m-CF₃ ~3.8 (est.) 281.28 g/mol
α-Methyl-m-trifluoromethylphenethylamine C₁₀H₁₂F₃N α-methyl, m-CF₃ ~2.5 (est.) 203.21 g/mol
α-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine C₁₇H₂₅F₃N₂ α-methyl, m-CF₃, N-piperidinylethyl ~3.1 (est.) 338.39 g/mol
Amphetamine (α-methylphenethylamine) C₉H₁₃N α-methyl 1.8 135.21 g/mol

*logP values estimated using fragment-based methods.

Key Observations :

  • The -CF₃ group enhances lipophilicity (logP ~3.8 vs. ~2.5 for α-methyl analog), likely improving membrane permeability but reducing water solubility.
  • The N-piperidinylethyl substituent in the compound adds a basic nitrogen and bulk, which may limit blood-brain barrier penetration compared to the target compound .
Pharmacological Implications
  • Amphetamine (α-methylphenethylamine): Lacks -CF₃ and α-phenyl groups, resulting in lower logP and pronounced central nervous system (CNS) stimulation due to efficient dopamine/norepinephrine reuptake inhibition.
  • α-Methyl-m-trifluoromethylphenethylamine : The -CF₃ group may prolong half-life via metabolic resistance, but α-methyl substitution retains some CNS activity.
  • Target Compound: The α-phenyl group could reduce interactions with monoamine transporters (e.g., DAT, SERT) due to steric effects, shifting activity toward peripheral targets (e.g., trace amine-associated receptors) .
Metabolic Stability
  • Trifluoromethyl Groups: The -CF₃ group resists oxidative metabolism, increasing plasma stability compared to non-fluorinated analogs. This is consistent with trends observed in fluorinated pharmaceuticals (e.g., citalopram) .
  • α-Substituents : α-Phenyl substitution may block enzymatic degradation at the α-carbon, as seen in α-ethylphenethylamine derivatives.

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